(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid
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Overview
Description
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is a chiral epoxide derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and the formation of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and carboxylic acids. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and carboxylesterases.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as precursors for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can then interact with enzymes or other biomolecules, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
(2R,3R)-3-[(2-Methylphenyl)carbamoyl]oxirane-2-carboxylic acid: A structurally similar compound with a methyl group instead of a phenyl group, leading to different reactivity and applications.
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-methyl ester: A derivative with a methyl ester group, which may have different solubility and reactivity.
Uniqueness
The uniqueness of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid lies in its specific chiral configuration and the presence of both an oxirane ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
CAS No. |
646532-95-8 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R,3R)-3-(2-phenylethylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(9-10(17-9)12(15)16)13-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
TXYSTCLCCWOZIP-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H]2[C@@H](O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)O |
Origin of Product |
United States |
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